molecular formula C12H19N B12117901 [3-(4-Ethyl-phenyl)-propyl]-methyl-amine CAS No. 886763-03-7

[3-(4-Ethyl-phenyl)-propyl]-methyl-amine

Cat. No.: B12117901
CAS No.: 886763-03-7
M. Wt: 177.29 g/mol
InChI Key: WMBOADWZEBVXLO-UHFFFAOYSA-N
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Description

Benzenepropanamine, 4-ethyl-N-methyl-, is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a propanamine chain, with an ethyl group at the fourth position and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reductive Amination: One common method for synthesizing Benzenepropanamine, 4-ethyl-N-methyl-, involves the reductive amination of 4-ethylbenzaldehyde with N-methylpropanamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation of Benzenepropanamine: Another approach involves the alkylation of benzenepropanamine with ethyl halides under basic conditions. This method requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of Benzenepropanamine, 4-ethyl-N-methyl-, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenepropanamine, 4-ethyl-N-methyl-, can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Lithium aluminum hydride is a typical reducing agent for such transformations.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Reagents like bromine or sulfuric acid are commonly used for halogenation and sulfonation reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and primary amines.

    Substitution: Halogenated and sulfonated benzene derivatives.

Scientific Research Applications

Chemistry

Benzenepropanamine, 4-ethyl-N-methyl-, is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure can be modified to create analogs with desired pharmacological properties.

Industry

In the industrial sector, Benzenepropanamine, 4-ethyl-N-methyl-, is used in the production of dyes, polymers, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile precursor in manufacturing processes.

Mechanism of Action

The mechanism by which Benzenepropanamine, 4-ethyl-N-methyl-, exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzene ring and the amine group allows for interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanamine, N-methyl-: Lacks the ethyl group at the fourth position.

    Benzenepropanamine, 4-ethyl-: Lacks the N-methyl group.

    Phenethylamine: A simpler structure with a benzene ring attached to an ethylamine chain.

Uniqueness

Benzenepropanamine, 4-ethyl-N-methyl-, is unique due to the presence of both the ethyl group at the fourth position and the N-methyl group. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs. The specific arrangement of functional groups can lead to different binding interactions and pharmacological profiles, highlighting its potential for specialized applications.

Properties

CAS No.

886763-03-7

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C12H19N/c1-3-11-6-8-12(9-7-11)5-4-10-13-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

WMBOADWZEBVXLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCNC

Origin of Product

United States

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